molecular formula C20H23Cl2N5O2 B271959 N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine

N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine

Cat. No.: B271959
M. Wt: 436.3 g/mol
InChI Key: BPYCLVSJACPTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a butyl group, and a dichlorobenzyl ether moiety, making it a unique structure for research and industrial applications.

Preparation Methods

The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine involves multiple steps, including the formation of the tetrazole ring and the attachment of the butyl and dichlorobenzyl groups. Common synthetic routes include:

Chemical Reactions Analysis

N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23Cl2N5O2

Molecular Weight

436.3 g/mol

IUPAC Name

1-butyl-N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C20H23Cl2N5O2/c1-3-4-10-27-20(24-25-26-27)23-12-14-8-9-18(19(11-14)28-2)29-13-15-16(21)6-5-7-17(15)22/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,23,24,26)

InChI Key

BPYCLVSJACPTRB-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

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